1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
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Overview
Description
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that belongs to the class of cathinones, which are similar in structure to amphetamines. MPTP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
MPTP is believed to act by inhibiting the activity of complex I of the electron transport chain in mitochondria, leading to the production of reactive oxygen species and oxidative stress. This can ultimately lead to the death of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the electron transport chain, MPTP has been shown to increase the release of dopamine and other neurotransmitters in the brain. MPTP has also been found to have effects on the immune system, including the activation of microglia and the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MPTP in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for studying the disease. However, there are also limitations to using MPTP, including its potential toxicity and the fact that it does not perfectly replicate the complex pathology of Parkinson's disease.
Future Directions
There are many potential future directions for research on MPTP. One area of interest is in the development of new therapies for Parkinson's disease based on the mechanisms of action of MPTP. Another area of research is in the development of new compounds that are similar in structure to MPTP, but with improved safety and efficacy profiles. Finally, there is also interest in using MPTP to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Synthesis Methods
The synthesis of MPTP involves the reaction of 3-methylpiperidine with thiophene-3-carboxylic acid, followed by the addition of propanone. The resulting compound is then purified using various techniques, such as chromatography, to obtain a pure product.
Scientific Research Applications
MPTP has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where MPTP has been used to study the mechanisms of Parkinson's disease. MPTP is known to cause Parkinson's-like symptoms in humans and primates, making it a valuable tool for studying the disease.
properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-3-2-7-14(9-11)13(15)5-4-12-6-8-16-10-12/h6,8,10-11H,2-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLHVVCAIWGMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.